9-ethyl-7H-purine-8-thione

Catalog No.
S13127704
CAS No.
6336-33-0
M.F
C7H8N4S
M. Wt
180.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-ethyl-7H-purine-8-thione

CAS Number

6336-33-0

Product Name

9-ethyl-7H-purine-8-thione

IUPAC Name

9-ethyl-7H-purine-8-thione

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C7H8N4S/c1-2-11-6-5(10-7(11)12)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,12)

InChI Key

HNKACXPYBGCALP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC=C2NC1=S

9-ethyl-7H-purine-8-thione is a sulfur-containing derivative of purine, characterized by the presence of an ethyl group at the nitrogen position 9 and a thione functional group at position 8. Its molecular formula is C7H8N4SC_7H_8N_4S, and it exhibits a unique structure that contributes to its chemical reactivity and biological properties. The thione group, which is a sulfur analog of a ketone, plays a crucial role in its reactivity, allowing for various chemical transformations and interactions in biological systems.

  • Thione-Thiol Tautomerism: This compound can exist in equilibrium between its thione form and the corresponding thiol form. This tautomerism can influence its reactivity and interactions with other molecules .
  • Alkylation Reactions: The compound can undergo alkylation, where it reacts with alkyl halides in the presence of bases such as potassium carbonate or sodium hydroxide, leading to substituted derivatives. For instance, reactions with bromoethane have been documented, resulting in various ethyl-substituted purine derivatives .
  • Acylation Reactions: 9-ethyl-7H-purine-8-thione can also react with acylating agents like ethyl chloroformate or acetic anhydride, yielding acylated products that may exhibit altered biological activities .

The biological activity of 9-ethyl-7H-purine-8-thione has been the subject of various studies:

  • Anticancer Properties: Research indicates that compounds related to 9-ethyl-7H-purine-8-thione exhibit potential anticancer activity. For instance, derivatives of purine-thiones have shown efficacy against certain cancer cell lines, suggesting their utility in cancer therapy .
  • Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties, indicating that 9-ethyl-7H-purine-8-thione may also possess activity against various pathogens .

The synthesis of 9-ethyl-7H-purine-8-thione can be achieved through several methods:

  • Alkylation Method: The compound can be synthesized by alkylating 7H-purine-8-thione with ethyl halides in the presence of a base such as potassium carbonate or sodium hydroxide .
  • Thione Activation: Activation of thiones followed by reaction with nucleophiles like amines or alcohols can yield various derivatives. This method allows for the introduction of different substituents at the nitrogen or carbon positions of the purine ring .
  • Divergent Synthesis: Recent studies have explored divergent synthesis pathways that utilize common precursors for both purines and pyrimidines, which may include thiones as key intermediates .

9-ethyl-7H-purine-8-thione has several notable applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Research Tool: Its unique structure makes it a valuable tool in biochemical research for studying nucleobase interactions and metabolic pathways involving purines.

Studies on the interactions of 9-ethyl-7H-purine-8-thione reveal its potential as a ligand in biochemical systems:

  • Binding Studies: Interaction studies have shown that this compound can bind to various biological macromolecules, influencing enzymatic activities and cellular processes.
  • Mechanistic Studies: Investigations into its mechanism of action suggest that it may interfere with nucleic acid synthesis or function by mimicking natural nucleobases, thereby impacting cellular metabolism.

Several compounds share structural similarities with 9-ethyl-7H-purine-8-thione, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
7H-Purine-8-thioneBase structure without ethyl substitutionServes as a precursor for synthesizing derivatives
2-Amino-6-(ethylthio)-purineContains an amino group at position 2Exhibits distinct biological activity
9-EthyladenineEthyl substitution at position 9Known for its role in nucleic acid metabolism
2,6-Bis(ethylthio)-purineTwo ethylthio groups at positions 2 and 6Enhanced solubility and potential bioactivity

These compounds are notable for their varying degrees of biological activity and structural modifications that influence their respective properties.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.04696745 g/mol

Monoisotopic Mass

180.04696745 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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